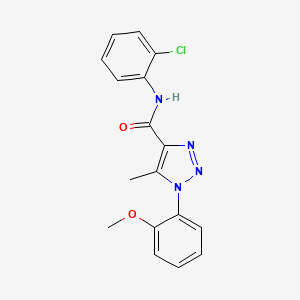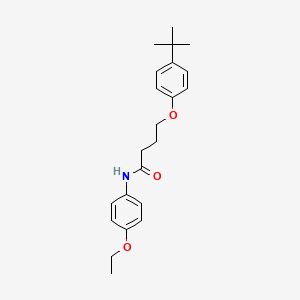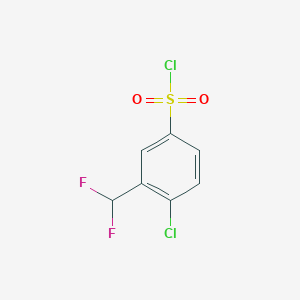
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a derivative of benzenesulfonyl chloride, featuring both chloro and difluoromethyl substituents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is an intermediate in the production of pharmaceuticals, including potential drug candidates.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Mode of Action
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in biological systems, such as the amino groups of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . The reaction typically involves the following steps:
Starting Material: 2-chloro-α,α,α-trifluorotoluene.
Reagent: Chlorosulfuric acid.
Reaction Medium: 65% oleum.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction may yield sulfinic acids or other reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is unique due to the presence of both chloro and difluoromethyl substituents, which can impart distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of specialized chemicals .
Eigenschaften
IUPAC Name |
4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRGOGUSDWYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)
![3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE](/img/structure/B2875350.png)
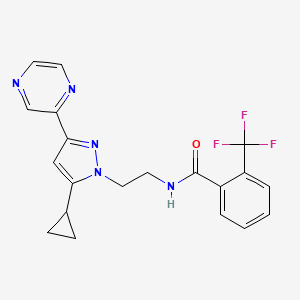
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)
![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

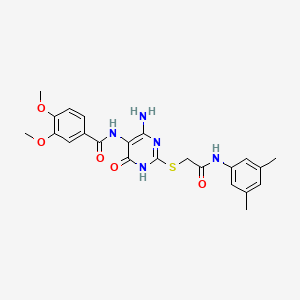
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide](/img/structure/B2875359.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)
